N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group and a methoxy group attached to a phenyl ring, along with a nitrobenzamide moiety. These functional groups contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This intermediate is then oxidized to form the corresponding carboxylic acid, which is subsequently converted to the acid chloride. The final step involves N-acylation with an appropriate amine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. For example, using sodium hydroxide as an alkali in the N-acylation step has been shown to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group and has similar chemical properties.
Roflumilast: Another compound with a difluoromethoxy group, used as a therapeutic agent for respiratory diseases.
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12F2N2O5 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-8-10(4-7-12(13)24-15(16)17)18-14(20)9-2-5-11(6-3-9)19(21)22/h2-8,15H,1H3,(H,18,20) |
InChI Key |
ZDHWBGLFCBFMJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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